molecular formula C8H7F4NO B13590682 o-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine

o-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine

Cat. No.: B13590682
M. Wt: 209.14 g/mol
InChI Key: YHPIICAIUUDSPJ-UHFFFAOYSA-N
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Description

o-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine is a chemical compound characterized by the presence of a fluoro-substituted phenyl ring and a hydroxylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts such as tetrabutylammonium fluoride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

o-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxylamine group can yield nitroso or nitro compounds, while reduction can produce amines.

Scientific Research Applications

o-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of o-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The hydroxylamine group can participate in redox reactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-(trifluoromethyl)phenylboronic acid
  • 3-Fluoro-5-(trifluoromethyl)benzoic acid
  • 3,5-Bis(trifluoromethyl)anilino(oxo)acetic acid

Uniqueness

o-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine is unique due to the presence of both the fluoro-substituted phenyl ring and the hydroxylamine group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H7F4NO

Molecular Weight

209.14 g/mol

IUPAC Name

O-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]hydroxylamine

InChI

InChI=1S/C8H7F4NO/c9-7-2-5(4-14-13)1-6(3-7)8(10,11)12/h1-3H,4,13H2

InChI Key

YHPIICAIUUDSPJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)CON

Origin of Product

United States

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